![molecular formula C18H18N4O3S3 B2939920 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 393572-22-0](/img/structure/B2939920.png)

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

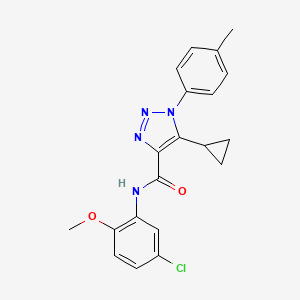

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in both academic and industrial research

Mechanism of Action

Target of Action

The primary target of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

This compound has been identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, which plays a crucial role in the proliferation and survival of cancer cells .

Pharmacokinetics

The compound has shownanti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . This suggests that the compound can reach its target in the body.

Result of Action

The compound induces cell cycle arrest and apoptosis in cancer cells with overactive STAT3 . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy , with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .

Action Environment

The compound’s effectiveness in a xenograft model suggests that it is stable and effective in a physiological environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide generally involves the following steps:

Formation of 5-(benzylsulfanyl)-1,3,4-thiadiazole: : This can be synthesized from the reaction of thiosemicarbazide with benzyl chloride in the presence of a base, such as sodium hydroxide.

Coupling with 4-(dimethylsulfamoyl)benzoic acid: : The 5-(benzylsulfanyl)-1,3,4-thiadiazole is then coupled with 4-(dimethylsulfamoyl)benzoic acid under dehydrating conditions, often using reagents like EDC (ethyl-(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

On an industrial scale, the production process is optimized for cost-effectiveness and yield. Large-scale reactions may utilize automated flow systems, continuous stirring, and stringent control over temperature and pH to ensure consistent quality of the product.

Chemical Reactions Analysis

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various reactions due to its diverse functional groups:

Oxidation: : The sulfur atom in the thiadiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

Reduction: : The compound can be reduced by agents like lithium aluminum hydride, targeting the carbonyl groups to yield corresponding alcohols.

Substitution: : The benzylsulfanyl group can be substituted by nucleophiles in the presence of a strong base like sodium hydride, resulting in the formation of a wide array of derivatives.

Scientific Research Applications

This compound finds applications across various scientific disciplines:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Acts as a probe to study enzyme activities, especially those related to sulfur metabolism.

Medicine: : Investigated for its potential as an antibacterial and antifungal agent due to its unique structural features.

Industry: : Serves as a building block in the manufacture of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Compared to other 1,3,4-thiadiazole derivatives, N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide stands out due to its dimethylsulfamoyl group which enhances its solubility and bioavailability.

Similar Compounds: : Other compounds in this family include 5-(methylthio)-1,3,4-thiadiazole and 5-(ethylsulfanyl)-1,3,4-thiadiazole.

Properties

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S3/c1-22(2)28(24,25)15-10-8-14(9-11-15)16(23)19-17-20-21-18(27-17)26-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYFXABWSBMFMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carbonyl)piperidine-4-carboxamide](/img/structure/B2939839.png)

![N-(sec-butyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2939841.png)

![3-[(E)-2-Cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2939846.png)

![5-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2939847.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide](/img/structure/B2939853.png)

![N-(3-hydroxypropyl)-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2939855.png)

![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)

![2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2939859.png)

![N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2939860.png)